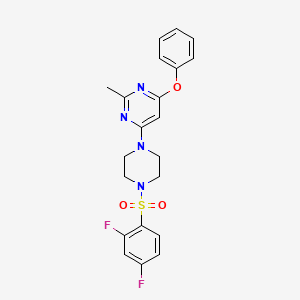

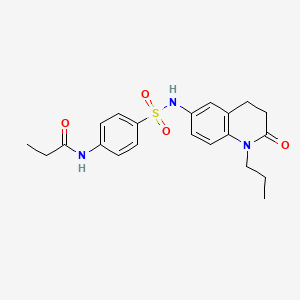

N-((3-甲氧基四氢噻吩-3-基)甲基)-4-甲基-1,2,3-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

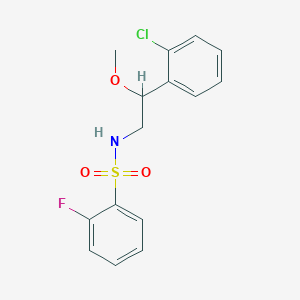

The compound N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical entity that features a thiadiazole core, which is a heterocyclic compound containing both sulfur and nitrogen atoms. This core is known for its presence in various biologically active compounds. The compound is likely to possess interesting chemical and biological properties due to the presence of the thiadiazole moiety and the methoxytetrahydrothiophen group.

Synthesis Analysis

The synthesis of compounds related to the one typically involves the formation of a thiadiazole ring, which can be achieved through various synthetic routes. For instance, the Schiff's bases containing a thiadiazole scaffold can be synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of N-(1,3,4-thiadiazolyl) thiazole carboxamides involves the reaction of amino-thiadiazoles with carboxychloride in the presence of triethylamine . These methods highlight the versatility of thiadiazole chemistry in creating a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of the 1,3,4-thiadiazole ring. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . These techniques allow for the detailed characterization of the molecular framework and the identification of functional groups present in the compound.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, depending on the substituents attached to the thiadiazole core. For example, the presence of a mercapto group can lead to cyclization reactions under the influence of dehydrating agents like HgO, forming complex structures such as triazolothiadiazoles . The reactivity of the thiadiazole ring can be influenced by the nature of the substituents, which can also affect the yield of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of a methyl group in N-(thiazol-2-yl)benzamide derivatives has been shown to influence their gelation behavior, which is a physical property relevant to the formation of supramolecular gels . The study of these properties is essential for understanding the potential applications of these compounds in various fields, including pharmaceuticals and materials science.

科学研究应用

合成和生物活性

与 N-((3-甲氧基四氢噻吩-3-基)甲基)-4-甲基-1,2,3-噻二唑-5-甲酰胺相关的化合物因其合成和潜在的生物活性而被广泛研究。这些化合物包括各种噻二唑衍生物,已合成并表征了它们的抗菌、抗癌和抗炎特性。

抗菌活性:1,3,4-噻二唑的衍生物因其作为抗菌、抗癌、抗真菌、抗炎和抗抑郁剂的多种应用而备受关注。Ameen 和 Qasir (2017) 的一项研究重点介绍了新型 1,3,4-噻二唑衍生物的设计和合成,希望实现抗菌和抗真菌活性 (Ameen & Qasir, 2017)。

抗癌活性:含噻二唑骨架和苯甲酰胺基团的席夫碱的合成已针对其对各种人类癌细胞系的体外抗癌活性进行了探索。一项研究表明,大多数合成的化合物表现出有希望的抗癌活性,其中一些表现出与标准药物阿霉素相当的活性 (Tiwari 等人,2017)。

抗炎和镇痛剂:合成了源自倍加酮和凯林酮的新型苯并二呋喃基、1,3,5-三嗪、1,3,5-恶二氮杂卓和噻唑并嘧啶,并将其筛选为 COX-1/COX-2 抑制剂。它们表现出显着的镇痛和抗炎活性,一些化合物显示出与双氯芬酸钠相当的高 COX-2 选择性和水肿抑制 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)。

光动力疗法的光敏剂:用含有席夫碱的苯磺酰胺基取代的新型锌酞菁衍生物的合成和表征显示出光动力疗法应用的潜力。这些化合物表现出良好的荧光特性、高单线态氧量子产率和合适的光降解量子产率,表明它们作为癌症治疗的 II 型光敏剂的潜力 (Pişkin、Canpolat 和 Öztürk,2020)。

属性

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S2/c1-7-8(17-13-12-7)9(14)11-5-10(15-2)3-4-16-6-10/h3-6H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZYEKXCMNNXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2(CCSC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2542844.png)

![2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2542848.png)

![N-(4-ethoxyphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2542852.png)

![3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2542856.png)